molecular formula C11H14O3 B096258 Methyl 3-(4-methoxyphenyl)propanoate CAS No. 15823-04-8

Methyl 3-(4-methoxyphenyl)propanoate

Cat. No. B096258
CAS RN: 15823-04-8
M. Wt: 194.23 g/mol
InChI Key: AKQLYAFBUYHFCK-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)propanoate is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals, dyes, and other organic molecules. It is characterized by the presence of a methoxyphenyl group, which is a common motif in organic chemistry due to its influence on the physical and chemical properties of compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane, yielding the product with high enantiomeric excess and overall yield . Another study reported the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone, showcasing a divergent synthetic method with good yield . These studies highlight the importance of the methoxyphenyl group in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxyphenyl group has been studied using various techniques. X-ray single-crystal analysis and quantum chemical calculations have been used to characterize the structures of methoxy substituted phenylazo dyes, confirming the existence of these compounds in the hydrazone tautomeric form in solid state and solution . Similarly, the molecular structure and spectroscopic properties of a related chalcone were calculated using density functional theory, showing good correlation with experimental data .

Chemical Reactions Analysis

The reactivity of compounds with the 4-methoxyphenyl group has been investigated in several contexts. For example, the Fries rearrangement of methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates was studied, leading to the synthesis of linear acylated coumarins . Additionally, reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol were explored as potential routes to flavan-3-ols, although the desired aryl ethers were not obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-methoxyphenyl group are influenced by the presence of this group. For instance, the protecting group di-(4-methoxyphenyl)methyl was shown to be removable by specific reagents, facilitating the synthesis of urethanes and uridine derivatives . The synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, was improved by optimizing process conditions, demonstrating the impact of substituents on the yield and quality of the product .

Scientific Research Applications

Plant Growth and Secondary Metabolite Accumulation

  • Scientific Field: Plant Physiology
  • Application Summary: Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a component of root exudates, has been found to modulate plant growth and secondary metabolite accumulation in Perilla frutescens .
  • Methods of Application: The study integrated physiology, transcriptome, and metabolome analyses to investigate the effects of MHPP treatment on growth and secondary metabolite accumulation .
  • Results: MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings. It modulates the growth and metabolism of leaves and roots in distinct pathways .

Study of Biomolecule-Ligand Complexes

  • Scientific Field: Biochemistry
  • Application Summary: Methyl 3-(4-methoxyphenyl)propanoate is used in the study of biomolecule-ligand complexes .
  • Methods of Application: The specific methods of application are not detailed, but it is likely used in molecular docking studies .
  • Results: The results or outcomes of these studies are not specified .

Preparation of G Protein-Coupled Receptor 40 Agonists

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Methyl 3-(4-hydroxyphenyl)propionate can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
  • Methods of Application: The specific methods of application are not detailed, but it is likely used in synthetic chemistry procedures .
  • Results: The results or outcomes of these preparations are not specified .

Safety And Hazards

The safety data sheet for “Methyl 3-(4-methoxyphenyl)propanoate” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

methyl 3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLYAFBUYHFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306095
Record name Methyl 3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methoxyphenyl)propanoate

CAS RN

15823-04-8
Record name 15823-04-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl-4-methoxycinnamate (11.7g, 61 mmol) was dissolved in 300 mL of methanol. Palladium (5% on activated carbon powder; 1.1 g) was added slowly under strong argon stream. Hydrogen gas was bubbled in and the reaction mixture was stirred vigorously for 2 hours. The solid was filtered off and the filtrates were dried over sodium sulfate. The solvent was evaporated under reduced pressure to obtain methyl 3-(4-methoxyphenyl)propanoate [15823-04-8] (11.7 g, 99%).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
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1.1 g
Type
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Synthesis routes and methods II

Procedure details

Thionyl chloride (3.1 ml, 42.5 mmol) was added slowly to methanol (30 ml) with stirring under cooling with a Dry Ice/methanol bath. After allowing the reaction to warm to room temperature, 3-(4-methoxyphenyl) propionic acid (5 g, 27.7 mmol) was added and stirred for an additional 1 hour. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The solution was washed twice with a saturated aqueous solution of sodium bicarbonate, then once with a saturated aqueous solution of sodium chloride. After drying over unhydrous sodium sulfate, the solvent was evaporated in vacuo to produce a pale yellow crystal in an amount of 5.29 g (yield, 98%).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-(4-Hydroxyphenyl)propionic acid (1.36 g, 8.18 mmol) and methyl iodide (1.20 ml, 19.3 mmol) were dissolved in N,N-dimethylformamide (20 ml) and potassium carbonate (3.40 g, 24.6 mmol) was added. The mixture was stirred at 50°-60° C. for 4 hours and at room temperature for 14 hours. The reaction mixture was filtrated and the filtarate was added to saturated brine (100 ml) and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1) to give 1.35 g of methyl 3-(4-methoxyphenyl)propionate as a colorless solid (85%). This solid (1.30 g, 6.69 mmol) was dissolved in tetrahydrofuran (10 ml) and a 1N aqueous sodium hydroxide solution (7.0 ml, 7.0 mmol) was added. The mixture was stirred at room temperature for 2 hours. 1N Hydrochloric acid was added to the reaction mixture to adjust its pH to 2-3, and the resulting precipitate was collected by filtration and washed with water to give 1.11 g of 3-((4-methoxyphenyl)propionic acid as a colorless solid (92%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
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Quantity
3.4 g
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
B Bohman, G Nordlander, H Nordenhem… - Journal of chemical …, 2008 - Springer
Ethyl cinnamate has been isolated from the bark of Pinus contorta in the search for antifeedants for the pine weevil, Hylobius abietis. Based on this lead compound, a number of …
Number of citations: 16 link.springer.com
CR Unelius, B Bohman… - Journal of agricultural and …, 2018 - ACS Publications
This study concludes an extensive investigation of antifeedants for the pine weevil, Hylobius abietis (Coleoptera: Curculionidae), an economically important pest of planted conifer …
Number of citations: 5 pubs.acs.org
WW Zhu, ZM Zong, HL Yan, YP Zhao, Y Lu… - Fuel processing …, 2014 - Elsevier
Cornstalk liquefaction (CSL) in methanol, water or methanol/water mixed solvents was studied at 250–320 C. Each reaction mixture was separated into extract 1 (E 1 , including the …
Number of citations: 50 www.sciencedirect.com
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
J An, DN Work, C Kenyon… - The Journal of organic …, 2014 - ACS Publications
A new sodium dispersion reagent has been evaluated for the reduction of esters. Na-D15, a sodium dispersion with sodium particle size of 5–15 μm, is a nonpyrophoric reagent that can …
Number of citations: 36 pubs.acs.org
ZK Li, JY Cheng, HL Yan, JC Yan, ZP Lei, SB Ren… - Renewable Energy, 2021 - Elsevier
Alcoholysis is a promising approach for converting biomass into fuels and/or chemicals under mild conditions. However, the effect of pretreatment on biomass alcoholysis was rarely …
Number of citations: 5 www.sciencedirect.com
M Han, X Ma, S Yao, Y Ding, Z Yan… - The Journal of …, 2017 - ACS Publications
A modified Bouveault–Blanc reduction has been developed for the synthesis of α,α-dideuterio alcohols from carboxylic acid esters. Sodium dispersions are used as the electron donor …
Number of citations: 39 pubs.acs.org
D Chen, Y Tian, M Xu, X Wang, D Li, F Miao, X Yang… - Scientific Reports, 2018 - nature.com
A series of 3-aryl propionic esters and their analogues were designed and evaluated for acaricidal activity in vitro against Psoroptes cuniculi, a mange mite. The structure–activity …
Number of citations: 1 www.nature.com
JM Concellón… - Chemistry–A European …, 2001 - Wiley Online Library
A facile and general sequential elimination/reduction process promoted by samarium diiodide provides an efficient method for synthesizing saturated esters or amides 3 from readily …
CL Li, X Jiang, LQ Lu, WJ Xiao, XF Wu - pstorage-acs-6854636.s3 …
All chemicals were purchased from Sigma-Aldrich, Strem, Acros, TCI or Alfa Aesar and used as received unless stated otherwise. NMR spectra were recorded on Bruker 250 MHz, 300 …

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